3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide
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Overview
Description
3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an iodine atom, a propan-2-yl group, and a sulfonamide group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS).
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could lead to the formation of sulfonic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.
Medicine: Its unique structure could make it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity by competing with the natural substrate for binding to the active site.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methylpyrazole-4-sulfonamide: Similar structure but with a methyl group instead of a propan-2-yl group.
3-Bromo-1-propan-2-ylpyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of an iodine atom.
1-Propan-2-ylpyrazole-4-sulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens or substituents may not. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEXXYYXKLZMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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